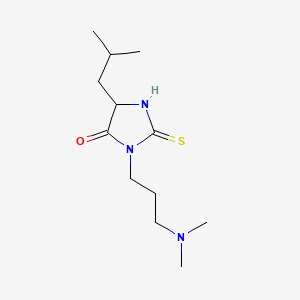
3-(3-(Dimethylamino)propyl)-5-isobutyl-2-thiohydantoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(Dimethylamino)propyl)-5-isobutyl-2-thioxoimidazolidin-4-one is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, an isobutyl group, and a thioxoimidazolidinone core. Its chemical properties make it a valuable intermediate in synthetic chemistry and a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Dimethylamino)propyl)-5-isobutyl-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common method includes the reaction of 3-(dimethylamino)propylamine with isobutyl isocyanate under controlled conditions to form the intermediate. This intermediate is then reacted with carbon disulfide and a suitable base to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from room temperature to 80°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as lead acetate, can enhance the reaction rate and efficiency . Additionally, solvent-free synthesis methods are explored to reduce environmental impact and improve safety .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(Dimethylamino)propyl)-5-isobutyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-(3-(Dimethylamino)propyl)-5-isobutyl-2-thioxoimidazolidin-4-one has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(3-(Dimethylamino)propyl)-5-isobutyl-2-thioxoimidazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, its thioxoimidazolidinone core can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within the target site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Dimethylamino)propylamine: A simpler analog used in the synthesis of surfactants and other chemicals.
N,N-Dimethyl-1,3-propanediamine: Another related compound with applications in polymer chemistry and as a curing agent.
Uniqueness
3-(3-(Dimethylamino)propyl)-5-isobutyl-2-thioxoimidazolidin-4-one is unique due to its thioxoimidazolidinone core, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from simpler analogs and enhances its utility in specialized applications .
Eigenschaften
CAS-Nummer |
86503-13-1 |
|---|---|
Molekularformel |
C12H23N3OS |
Molekulargewicht |
257.40 g/mol |
IUPAC-Name |
3-[3-(dimethylamino)propyl]-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H23N3OS/c1-9(2)8-10-11(16)15(12(17)13-10)7-5-6-14(3)4/h9-10H,5-8H2,1-4H3,(H,13,17) |
InChI-Schlüssel |
MOYHQXSNWRSCJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1C(=O)N(C(=S)N1)CCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


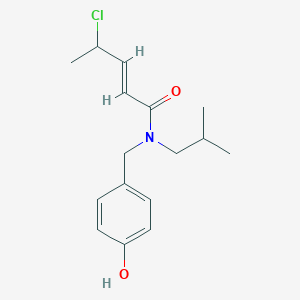
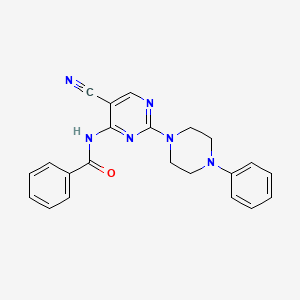
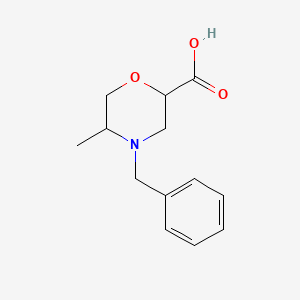


![4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12929735.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate](/img/structure/B12929741.png)
![tert-Butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12929743.png)
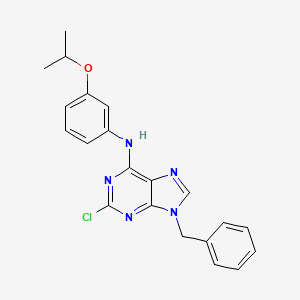

![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B12929757.png)

![[(2R)-2-hydroxy-3-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12929775.png)
![(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanamine dihydrochloride](/img/structure/B12929778.png)
